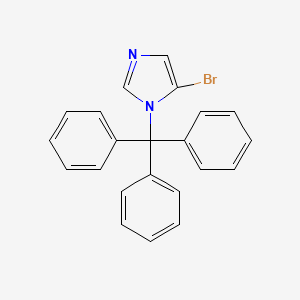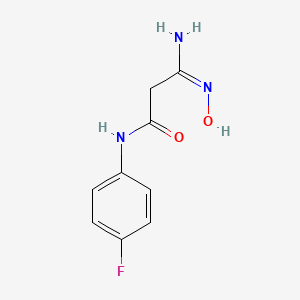
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is a chemical compound characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl 3-oxopropanoate, followed by the addition of hydroxylamine hydrochloride to form the hydroxyimino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, and substituted fluorophenyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the hydroxyimino group allows it to interact with active sites of enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-4-(4-Fluorophenyl)-2-oxo-3-butenoic acid
- (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
- 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and hydroxyimino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H10FN3O2 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H10FN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Clé InChI |
VLVIIBOTKFMAIF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)C/C(=N\O)/N)F |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


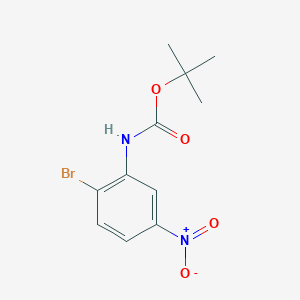
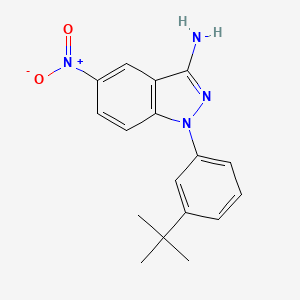
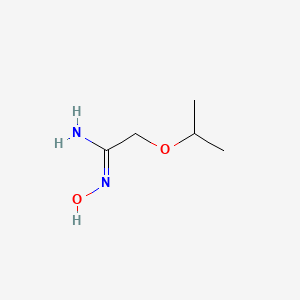
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
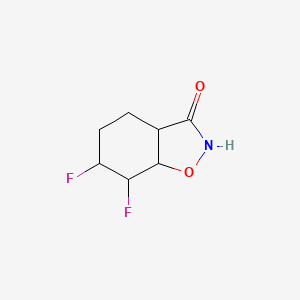

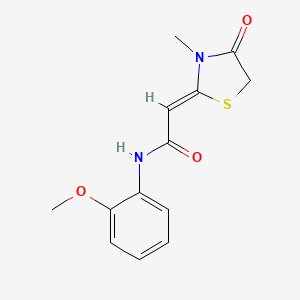
![magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
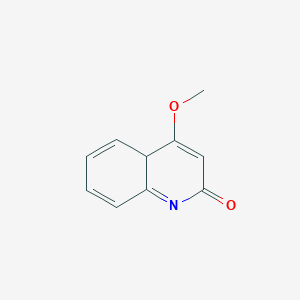
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
